

# Chemical Properties and Hydrogen Bonding Profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tilbroquinol

CAS No.: 7175-09-9

Cat. No.: S545364

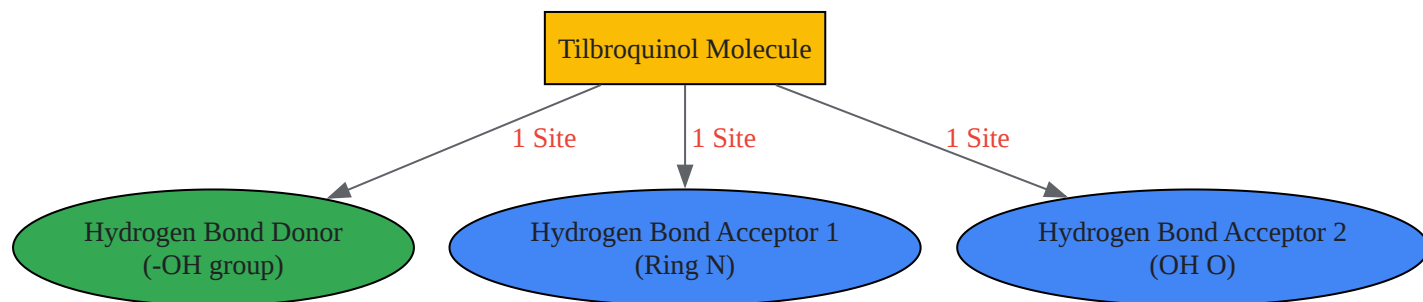
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**Tilbroquinol** (C<sub>10</sub>H<sub>8</sub>BrNO) is a halogenated hydroxyquinoline. Its hydrogen bonding features are characterized as follows [1] [2]:

Property	Value
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	2
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO
Molecular Weight	238.08 g/mol
IUPAC Name	7-bromo-5-methylquinolin-8-ol
CAS Number	7175-09-9

The single hydrogen bond donor is the hydroxyl group (-OH) on the quinoline ring. The two hydrogen bond acceptors are the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group [1] [2].

The spatial arrangement of these groups is crucial for its function. The following diagram illustrates the hydrogen bonding sites and their positions on the quinoline scaffold:



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## Pharmacological and Safety Context

While the core chemical data is well-defined, the search results indicate significant gaps in the public understanding of **Tilbroquinol**'s pharmacological details and a notable history of safety issues [1] [2]:

- **Approval Status:** **Tilbroquinol** was previously approved in countries like France, Morocco, and Saudi Arabia. However, it has been **withdrawn** from the markets in France and Saudi Arabia.
- **Reason for Withdrawal:** The primary reason for its withdrawal was that the risk of **hepatotoxicity (liver toxicity) outweighed the drug's benefits**.
- **Current Limited Use:** In Morocco, its use has been strictly limited to the treatment of intestinal amoebiasis.
- **Mechanism of Action:** The specific mechanism of action and detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) for **Tilbroquinol** are listed as "Not Available" in the pharmacological databases [1].

## Experimental and Computational Analysis Methods

The search results did not yield specific experimental protocols for **Tilbroquinol**. However, general methodological approaches for characterizing such compounds can be derived from current research practices [3] [4].

## Computational Prediction of Hydrogen Bond Strength

For rational drug design, predicting the strength of hydrogen bond acceptors is critical. A modern computational workflow involves [4]:

- **Conformer Generation:** Use an algorithm like ETKDG (as implemented in RDKit) to generate a diverse set of low-energy 3D structures for the molecule.
- **Geometry Optimization:** Optimize the generated conformers using a neural network potential (e.g., AIMNet2) or a low-cost density functional theory (DFT) method like r2SCAN-3c.
- **Electrostatic Potential Calculation:** Perform a single DFT calculation on the lowest-energy conformer to compute the molecular electrostatic potential.
- **pK<sub>BHX</sub> Prediction:** Locate the minimum electrostatic potential ( $V_{\min}$ ) around the hydrogen bond acceptor atoms. This value is then scaled using functional group-specific parameters to predict its hydrogen bond acceptor strength (pK<sub>BHX</sub>).

## Synthesis of Analogues

The Mannich reaction is a key method for synthesizing analogues to explore structure-activity relationships.

A standard protocol for aminomethylated 8-hydroxyquinolines is [3]:

- **Reaction Setup:** Dissolve 8-hydroxyquinoline (1.0 equivalent), the desired amine (1.0 equivalent), and paraformaldehyde (1.0 equivalent) in absolute ethanol.
- **Reaction Execution:** Stir the mixture at room temperature or under reflux conditions for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation:** After reaction completion, the solvent can be removed under reduced pressure. The crude product may be purified using techniques like recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography.

## Research Implications and Future Directions

The combination of **Tilbroquinol**'s known hepatotoxicity and its well-defined chemical structure presents a clear path for future research.

- **Toxicity Mitigation:** The core 8-hydroxyquinoline structure is privileged in medicinal chemistry. The primary research goal should be to design novel analogues that retain antiparasitic efficacy while eliminating hepatotoxicity. This can be achieved by:
  - **Structural Tweaks:** Modifying the bromo or methyl substituents.
  - **Prodrug Approaches:** Designing prodrugs to minimize systemic exposure and liver uptake.

- **Lead Compound Hybridization:** Using **Tilbroquinol**'s scaffold as a component in hybrid molecules with improved safety profiles.
- **Leveraging Computational Tools:** The hydrogen bond donor/acceptor count is a fundamental descriptor in **pharmacophore modeling** and virtual screening [5] [6]. These properties can be used to build models for identifying new compounds with similar target engagement but potentially better safety.

In summary, while **Tilbroquinol** itself is of limited modern therapeutic value due to safety concerns, its structure serves as a valuable template for anti-parasitic drug discovery.

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**Address:** Ontario, CA 91761, United States

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